molecular formula C15H16Br2N2O2 B11082879 5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate

Cat. No.: B11082879
M. Wt: 416.11 g/mol
InChI Key: YODQROGCYMXMFV-UHFFFAOYSA-N
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Description

5,7-dibromo-2-methylquinolin-8-yl N,N-diethylcarbamate: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a carbamate group at the 8th position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methylquinolin-8-yl N,N-diethylcarbamate typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, is brominated at the 5th and 7th positions using bromine in the presence of a suitable solvent like chloroform.

    Carbamate Formation: The brominated product is then reacted with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired carbamate compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale bromination using bromine and a solvent.
  • Efficient separation and purification of the brominated intermediate.
  • Reaction with N,N-diethylcarbamoyl chloride under controlled conditions to produce the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 5,7-dibromo-2-methylquinolin-8-yl N,N-diethylcarbamate can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-dibromo-2-methylquinolin-8-yl N,N-diethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    5,7-dibromo-8-hydroxyquinoline: Similar structure but with a hydroxyl group instead of a carbamate group.

    5,7-dichloro-8-hydroxyquinoline: Similar structure with chlorine atoms instead of bromine.

    5,7-dibromo-2-methylquinolin-8-ol: Similar structure but with a hydroxyl group instead of a carbamate group.

Uniqueness:

  • The presence of the N,N-diethylcarbamate group at the 8th position makes 5,7-dibromo-2-methylquinolin-8-yl N,N-diethylcarbamate unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16Br2N2O2

Molecular Weight

416.11 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) N,N-diethylcarbamate

InChI

InChI=1S/C15H16Br2N2O2/c1-4-19(5-2)15(20)21-14-12(17)8-11(16)10-7-6-9(3)18-13(10)14/h6-8H,4-5H2,1-3H3

InChI Key

YODQROGCYMXMFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=C(C=C2)C)Br)Br

Origin of Product

United States

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